2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate
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Overview
Description
2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with hydroxy groups and an acetate moiety linked to a silatrane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate typically involves multiple steps. One common approach is the reaction of a pyrrole derivative with a silatrane precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules through its reactive functional groups, leading to alterations in their activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: A related compound with similar structural features but different functional groups.
3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives: Compounds with a boronic acid moiety instead of the silatrane derivative
Uniqueness
The uniqueness of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate lies in its combination of a pyrrole ring with a silatrane derivative, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,5-dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O6Si2/c1-21(2,3)31(7,8)28-15-13-23(14-16-29-32(9,10)22(4,5)6)17-20(27)30-24-18(25)11-12-19(24)26/h11-12,25-26H,13-17H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOYQZYOVIEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)CC(=O)ON1C(=CC=C1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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